molecular formula C10H9ClF3NO2 B2621101 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide CAS No. 886498-78-8

3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide

Cat. No.: B2621101
CAS No.: 886498-78-8
M. Wt: 267.63
InChI Key: PGRMKYGJYCECOK-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide typically involves the reaction of 4-trifluoromethoxy-aniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-trifluoromethoxy-phenyl)-benzamide
  • 3-Chloro-N-(4-trifluoromethoxy-phenyl)-acrylamide
  • 3-Chloro-N-(4-trifluoromethoxy-phenyl)-sulfonamide

Uniqueness

3-Chloro-N-(4-trifluoromethoxy-phenyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a trifluoromethoxy group enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-6-5-9(16)15-7-1-3-8(4-2-7)17-10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRMKYGJYCECOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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